molecular formula C14H16FNO2 B13694919 Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B13694919
M. Wt: 249.28 g/mol
InChI Key: WIRZSIGBHNPECP-UHFFFAOYSA-N
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Description

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridine derivatives This compound is characterized by the presence of a benzyl group, a fluorine atom, and a carboxylate ester group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
  • Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
  • 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Uniqueness

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

methyl 1-benzyl-5-fluoro-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C14H16FNO2/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

WIRZSIGBHNPECP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)F

Origin of Product

United States

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